molecular formula C21H20ClN5O2S2 B2981008 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 872998-23-7

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2981008
CAS No.: 872998-23-7
M. Wt: 473.99
InChI Key: QNVCIZWVTKBBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a chlorobenzylthio group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with 1,2-diketones under acidic or basic conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol derivative of the triazolopyridazine.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification techniques such as recrystallization or chromatography, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups at specific positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be effective against certain types of cancer, bacterial infections, and inflammatory diseases. Ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its medical applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of specialty chemicals and advanced materials is also being explored.

Mechanism of Action

The mechanism of action of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The chlorobenzylthio group and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-benzenesulfonamide
  • N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
  • N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Uniqueness

The uniqueness of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S2/c1-15-2-8-18(9-3-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-6-17(22)7-5-16/h2-11,23H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCIZWVTKBBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.